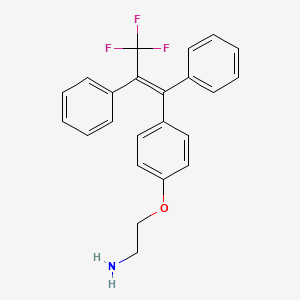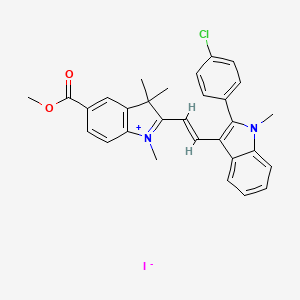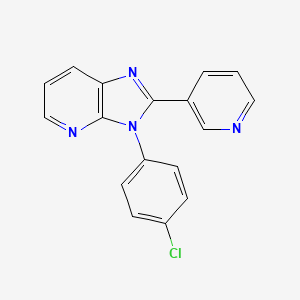
3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-(3-pyridinyl)- is a heterocyclic compound that features both imidazole and pyridine rings. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo(4,5-b)pyridine derivatives typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:
Cyclization reactions: Formation of the imidazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the 4-chlorophenyl and 3-pyridinyl groups through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Imidazo(4,5-b)pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating diseases.
Industry: As components in materials science and catalysis.
Wirkmechanismus
The mechanism of action of 3H-Imidazo(4,5-b)pyridine derivatives depends on their specific structure and functional groups. They may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways and exerting their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidine: A compound with both pyridine and pyrimidine rings.
Uniqueness
3H-Imidazo(4,5-b)pyridine derivatives are unique due to their specific ring structure and the presence of both 4-chlorophenyl and 3-pyridinyl groups, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
132458-96-9 |
|---|---|
Molekularformel |
C17H11ClN4 |
Molekulargewicht |
306.7 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-pyridin-3-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H11ClN4/c18-13-5-7-14(8-6-13)22-16(12-3-1-9-19-11-12)21-15-4-2-10-20-17(15)22/h1-11H |
InChI-Schlüssel |
HNCUKHQOLZNUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2C4=CC=C(C=C4)Cl)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


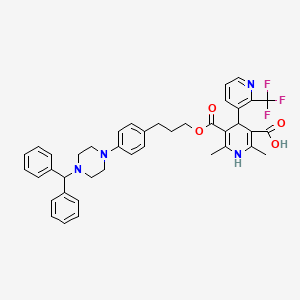
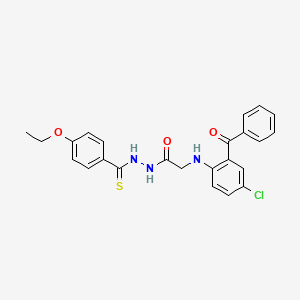
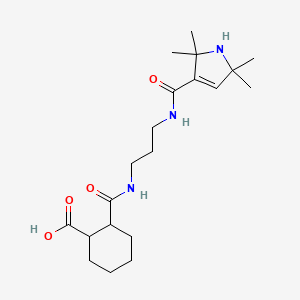
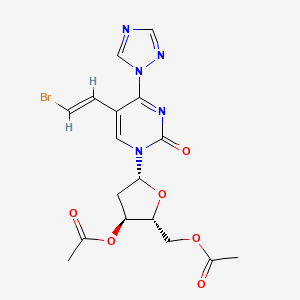
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
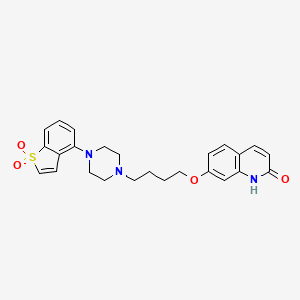
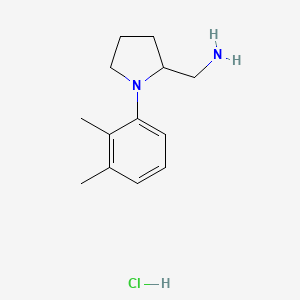
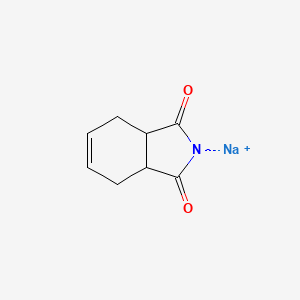
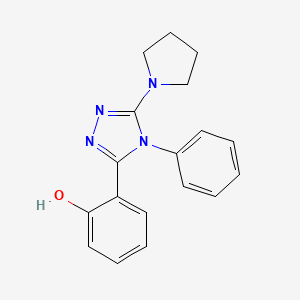
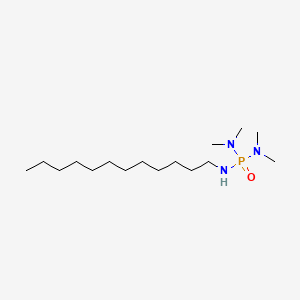
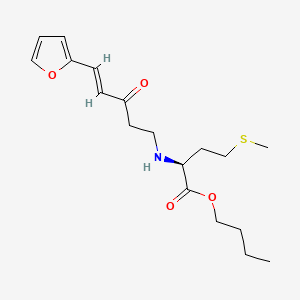
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
